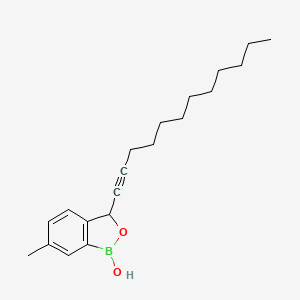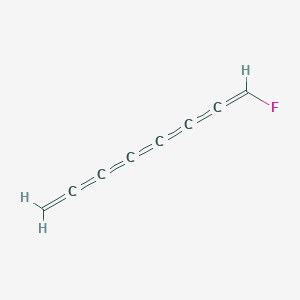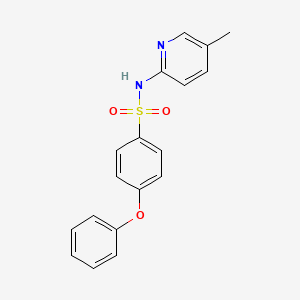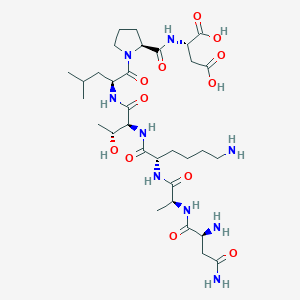![molecular formula C24H24N2O6 B14194055 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 849938-46-1](/img/structure/B14194055.png)
2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is an organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(oxy)bis(acetyl chloride) with 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- Hydroquinone bis(2-hydroxyethyl) ether
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
849938-46-1 |
|---|---|
Fórmula molecular |
C24H24N2O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-7-3-17(4-8-19)25-23(27)15-31-21-11-13-22(14-12-21)32-16-24(28)26-18-5-9-20(30-2)10-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
MHUILODFVSEAPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)


![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)


![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)


![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)

